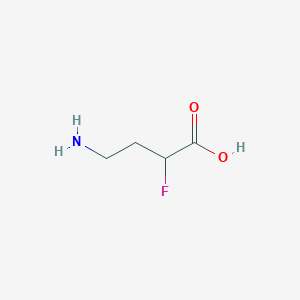

DL-4-Amino-2-fluorobutyric acid

Description

The exact mass of the compound 4-Amino-2-fluorobutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-fluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXBTBJGHQPOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DL-4-Amino-2-fluorobutyric Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest in the field of neuroscience and medicinal chemistry. The strategic introduction of a fluorine atom at the α-position of the aminobutyric acid scaffold imparts unique physicochemical properties that can modulate its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound, also known by its IUPAC name 4-amino-2-fluorobutanoic acid, is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5130-17-6; 34069-57-3 | [1] |

| Molecular Formula | C₄H₈FNO₂ | [1] |

| Molecular Weight | 121.11 g/mol | [1] |

| IUPAC Name | 4-amino-2-fluorobutanoic acid | [1] |

| Synonyms | This compound, 4-amino-2-fluorobutanoic acid | [1] |

| Melting Point | 201-203 °C | [2] |

| Predicted Boiling Point | 253.7 ± 30.0 °C | [3] |

| Predicted Density | 1.227 ± 0.06 g/cm³ | [3] |

Solubility

As an amino acid, this compound is expected to be soluble in water and other polar solvents, and poorly soluble in nonpolar organic solvents. This is due to the polar nature of the zwitterionic form. The exact solubility in various solvents has not been extensively reported and would require experimental determination for specific applications.

Synthesis of this compound

A definitive, detailed synthesis protocol for this compound is not widely available in the public domain. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of similar fluorinated amino acids. One such approach could involve the fluorination of a suitable precursor, such as a protected glutamic acid derivative.

A potential synthetic workflow is outlined below. This is a conceptual pathway and would require optimization and experimental validation.

References

A Technical Guide to the Synthesis of DL-4-Amino-2-fluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in neuroscience and medicinal chemistry. The introduction of a fluorine atom at the α-position of the GABA backbone can profoundly influence its biological activity, metabolic stability, and conformational preferences. This technical guide provides an in-depth exploration of the synthetic methodologies for preparing this compound. Drawing from established principles in the synthesis of fluorinated amino acids, this document details potential synthetic routes, explains the rationale behind key experimental choices, and provides detailed, actionable protocols for researchers.

Introduction: The Significance of α-Fluorination in GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, molecules that modulate the GABA system have immense therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. In the context of GABA analogs, α-fluorination introduces a highly electronegative and sterically small substituent that can:

-

Alter Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa values of the carboxylic acid and amino groups, potentially affecting receptor interactions.

-

Induce Conformational Constraints: The presence of fluorine can favor specific molecular conformations, which can be critical for selective binding to different GABA receptor subtypes or transporters.

-

Block Metabolic Pathways: Fluorine substitution can prevent enzymatic degradation, thereby prolonging the biological half-life of the compound.

This compound serves as a valuable research tool for probing the structure-activity relationships of GABAergic systems and as a potential scaffold for the development of novel neuroactive compounds.[2]

Strategic Approaches to the Synthesis of this compound

The synthesis of α-fluorinated amino acids presents unique challenges due to the need for regioselective fluorination and the handling of potentially hazardous fluorinating reagents. While a definitive, multi-method guide for this compound is not extensively documented in a single source, we can extrapolate and adapt established methodologies from the synthesis of analogous compounds. This guide will focus on two primary strategic approaches:

-

Strategy A: Fluorination of a Precursor with a Pre-existing Carbon Skeleton. This approach involves the synthesis of a suitable 4-aminobutyric acid derivative followed by the introduction of the fluorine atom at the C-2 position.

-

Strategy B: Construction of the Carbon Skeleton with Fluorine Incorporated at an Early Stage. This strategy utilizes a fluorinated building block to which the amino and carboxylic acid functionalities are subsequently added.

Detailed Synthetic Methodologies

Strategy A: Late-Stage Fluorination of a Butyric Acid Derivative

This strategy offers the advantage of utilizing readily available starting materials for the butyric acid backbone. The key challenge lies in the selective and efficient introduction of the fluorine atom at the α-position to the carboxylic acid.

3.1.1. Proposed Route: α-Fluorination of a Protected γ-Amino Ester

This proposed route is adapted from general methods for the α-fluorination of carbonyl compounds.

Workflow Diagram:

Figure 1: Proposed workflow for the late-stage fluorination approach.

Experimental Protocol:

Step 1: N-Protection of γ-Aminobutyric Acid

-

Rationale: The amino group must be protected to prevent it from reacting with the reagents used in subsequent steps, particularly the strong base for enolate formation. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under basic conditions and ease of removal under acidic conditions.

-

Procedure:

-

Dissolve γ-aminobutyric acid in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (1.1 equivalents) and stir until the solid dissolves.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with a cold aqueous solution of citric acid to pH 3-4.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-γ-aminobutyric acid.

-

Step 2: Esterification

-

Rationale: The carboxylic acid is converted to an ester to enhance the acidity of the α-proton, facilitating enolate formation. A simple methyl or ethyl ester is typically sufficient.

-

Procedure:

-

Dissolve N-Boc-γ-aminobutyric acid in methanol.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester of N-Boc-γ-aminobutyric acid.

-

Step 3 & 4: Enolate Formation and Electrophilic Fluorination

-

Rationale: This is the critical fluorination step. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon, forming a lithium enolate. This enolate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. The reaction is performed at low temperatures to minimize side reactions.

-

Procedure:

-

Prepare a solution of LDA (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of the N-Boc-γ-aminobutyric acid methyl ester in anhydrous THF to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of NFSI (2.5 equivalents) in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield methyl N-Boc-4-amino-2-fluorobutanoate.

-

Step 5: Deprotection

-

Rationale: The final step involves the removal of the Boc protecting group and hydrolysis of the methyl ester to yield the target amino acid. This is typically achieved in a single step using strong acid.

-

Procedure:

-

Dissolve the purified methyl N-Boc-4-amino-2-fluorobutanoate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or ion-exchange chromatography to yield this compound hydrochloride.

-

Quantitative Data Summary (Hypothetical Yields based on analogous reactions):

| Step | Reaction | Reagents | Typical Yield |

| 1 | N-Protection | Boc Anhydride, NaOH | >95% |

| 2 | Esterification | Methanol, SOCl₂ | >90% |

| 3 & 4 | Fluorination | LDA, NFSI | 50-70% |

| 5 | Deprotection | HCl or TFA | >90% |

Strategy B: Early-Stage Fluorination and Skeleton Construction

This approach begins with a fluorinated starting material, which can offer better control over the position of the fluorine atom.

3.2.1. Proposed Route: Gabriel Synthesis with a Fluorinated Alkyl Halide

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding over-alkylation.[3] This can be adapted using a fluorinated electrophile.

Workflow Diagram:

Figure 2: Proposed workflow for the Gabriel synthesis approach.

Experimental Protocol:

Step 1: Synthesis of a Suitable Fluorinated Alkyl Halide

-

Rationale: A key precursor is a 4-carbon chain with a fluorine at the 2-position and a leaving group (like bromine) at the 4-position. The synthesis of such a precursor can be multi-step. A plausible route starts from a fluorinated ester.

-

Procedure (Illustrative for Ethyl 2-fluoro-4-bromobutanoate):

-

Start with diethyl 2-fluoromalonate.

-

Perform a mono-alkylation with 1,2-dibromoethane using a base like sodium ethoxide.

-

This would be followed by hydrolysis and decarboxylation to yield 2-fluoro-4-bromobutanoic acid.

-

Subsequent esterification would provide the desired ethyl 2-fluoro-4-bromobutanoate.

-

Step 2: Gabriel Amine Synthesis

-

Rationale: The fluorinated alkyl halide is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for ammonia, undergoing an SN2 reaction with the alkyl halide to form an N-alkylated phthalimide.

-

Procedure:

-

Dissolve ethyl 2-fluoro-4-bromobutanoate and potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Heat the mixture to 80-100 °C and stir for several hours until the starting halide is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain ethyl 2-fluoro-4-(phthalimido)butanoate.

-

Step 3: Hydrolysis

-

Rationale: The phthalimide group is removed to liberate the primary amine, and the ester is hydrolyzed to the carboxylic acid. This can be achieved by acidic hydrolysis or, more commonly, by using hydrazine (Ing-Manske procedure).

-

Procedure:

-

Suspend the ethyl 2-fluoro-4-(phthalimido)butanoate in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture and acidify with concentrated hydrochloric acid.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

-

Purify by recrystallization or ion-exchange chromatography.

-

Quantitative Data Summary (Hypothetical Yields based on analogous reactions):

| Step | Reaction | Reagents | Typical Yield |

| 1 | Precursor Synthesis | Multi-step | Variable |

| 2 | Gabriel Reaction | Potassium Phthalimide, DMF | 70-85% |

| 3 | Hydrolysis | Hydrazine Hydrate, HCl | 80-95% |

Trustworthiness and Self-Validating Systems

For every protocol described, a self-validating system is crucial for ensuring the identity and purity of the synthesized compounds. This involves:

-

In-process Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction, ensuring the consumption of starting materials and the formation of the desired product.

-

Spectroscopic Confirmation: The structure of the final product and key intermediates must be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the carbon skeleton, the presence and position of the fluorine atom, and the overall structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

-

Purity Assessment: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound.

Conclusion

References

An In-Depth Technical Guide to DL-4-Amino-2-fluorobutyric Acid: A Novel Modulator of GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-4-Amino-2-fluorobutyric acid is a synthetic, non-proteinogenic amino acid analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The strategic introduction of a fluorine atom at the α-position of the 4-aminobutyric acid backbone confers unique physicochemical and pharmacological properties, making it a molecule of significant interest in neuroscience research and drug discovery. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, a plausible synthetic route, its established biological activity as a modulator of GABA transport, and potential therapeutic applications. Detailed experimental protocols for its synthesis and biological evaluation are provided to empower researchers in their exploration of this intriguing compound.

Introduction: The Rationale for Fluorination in GABA Analogues

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission, with GABA playing a pivotal role in the latter. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, the development of molecules that can modulate GABAergic signaling is a cornerstone of neuropharmacology.

GABA analogues have been instrumental as therapeutic agents; however, their efficacy can be limited by factors such as metabolic instability and poor blood-brain barrier penetration. The introduction of fluorine, the most electronegative element, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. In the context of GABA analogues, α-fluorination, as seen in this compound, is hypothesized to influence its conformational preferences and electronic properties, thereby altering its interaction with GABAergic proteins such as transporters and receptors. This guide delves into the specifics of this unique molecule.

Chemical and Physical Properties

This compound, also known as 4-amino-2-fluorobutanoic acid, is a racemic mixture of the (R) and (S) enantiomers. A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₈FNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 121.11 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 4-amino-2-fluorobutanoic acid | --INVALID-LINK--[1] |

| CAS Number | 5130-17-6 | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 201-203 °C | --INVALID-LINK-- |

| SMILES | C(CN)C(C(=O)O)F | --INVALID-LINK--[1] |

| InChIKey | ASXBTBJGHQPOPY-UHFFFAOYSA-N | --INVALID-LINK--[1] |

digraph "DL-4-Amino-2-fluorobutyric_acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="HO", pos="0,0!"]; C2 [label="O", pos="1.2,0.5!"]; C3 [label="C", pos="0.8, -0.2!"]; C4 [label="C", pos="1.5,-1.2!"]; C5 [label="F", pos="2.5,-0.8!"]; C6 [label="C", pos="0.8,-2.2!"]; C7 [label="C", pos="1.5,-3.2!"]; C8 [label="NH2", pos="0.8,-4.2!"];

C3 -- C1 [label=""]; C3 -- C2 [label="", style=double]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C4 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; }

Figure 1: 2D Chemical Structure of this compound.

Synthesis Methodology

Proposed Synthetic Pathway

The proposed synthesis involves the alkylation of a malonic ester, followed by fluorination, and subsequent hydrolysis and decarboxylation to yield the final product.

Figure 2: Proposed synthesis pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(2-phthalimidoethyl)malonate

-

To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal in anhydrous ethanol, add diethyl malonate dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Add a solution of N-(2-bromoethyl)phthalimide in anhydrous dimethylformamide (DMF) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

After cooling to room temperature, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure diethyl 2-(2-phthalimidoethyl)malonate.

Step 2: Synthesis of Diethyl 2-fluoro-2-(2-phthalimidoethyl)malonate

-

Dissolve diethyl 2-(2-phthalimidoethyl)malonate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DMF.

-

Cool the solution to -78 °C under an inert atmosphere.

-

Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise to the solution to generate the enolate.

-

After stirring for 1 hour at -78 °C, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the same solvent.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield diethyl 2-fluoro-2-(2-phthalimidoethyl)malonate.

Step 3: Synthesis of this compound

-

To the purified diethyl 2-fluoro-2-(2-phthalimidoethyl)malonate, add a mixture of concentrated hydrobromic acid (HBr) and water.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis of the esters and the phthalimide protecting group, as well as decarboxylation, is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and wash with an organic solvent like dichloromethane to remove the phthalic acid byproduct.

-

Concentrate the aqueous layer under reduced pressure.

-

Dissolve the residue in water and purify by ion-exchange chromatography using a strong cation exchange resin (e.g., Dowex 50WX8). Elute the product with an aqueous ammonia solution.

-

Collect the fractions containing the product and concentrate under reduced pressure to obtain this compound as a solid.

Biological Activity and Mechanism of Action

The primary characterized biological activity of this compound is its role as an inhibitor of GABA transport.

Inhibition of GABA Transporters (GATs)

GABA transporters are critical for terminating GABAergic neurotransmission by re-uptaking GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of GATs prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.

A study on the action of various GABA analogues on GABA transport in the channel catfish brain revealed that this compound acts as a noncompetitive inhibitor of the GABA transporter.[2] The study reported an inhibition constant (Ki) of 12.5 µM .[2]

Figure 3: Mechanism of GABA transport inhibition by this compound.

The noncompetitive nature of the inhibition suggests that this compound binds to an allosteric site on the GABA transporter, rather than the GABA binding site itself. This binding event induces a conformational change in the transporter, reducing its efficiency in translocating GABA across the cell membrane.

Applications in Research and Drug Discovery

As a modulator of GABA transport, this compound holds potential as a research tool and a lead compound for drug development.

Tool for Studying GABAergic Neurotransmission

The ability of this compound to inhibit GABA transport makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of GABA transporters in physiological and pathological processes. By acutely increasing synaptic GABA levels, it can be used to probe the downstream effects on neuronal excitability, synaptic plasticity, and network oscillations.

Potential Therapeutic Applications

Inhibitors of GABA transporters have therapeutic potential in a range of neurological and psychiatric disorders characterized by a deficit in GABAergic signaling.

-

Epilepsy: By enhancing inhibitory neurotransmission, GAT inhibitors can suppress the excessive neuronal firing that underlies seizures.

-

Anxiety Disorders: Increasing GABAergic tone can have anxiolytic effects.

-

Neuropathic Pain: Enhanced GABAergic inhibition in the spinal cord can dampen the transmission of pain signals.

-

Neuroprotection: By counteracting glutamate-mediated excitotoxicity, enhancing GABAergic signaling may offer a neuroprotective strategy in conditions like stroke and traumatic brain injury.[2]

The unique properties conferred by the fluorine atom in this compound, such as potential for increased metabolic stability and altered blood-brain barrier permeability, make it an attractive scaffold for the design of novel GAT inhibitors with improved pharmacokinetic profiles.

Experimental Protocols for Biological Evaluation

GABA Transport Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds on GABA transporters using radiolabeled GABA in a synaptosomal preparation.

Materials:

-

Synaptosomes (prepared from brain tissue, e.g., rat cortex)

-

Krebs-Ringer-HEPES buffer

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

This compound (test compound)

-

Known GAT inhibitors (e.g., tiagabine, for positive control)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare synaptosomes from the brain region of interest according to standard protocols.

-

Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer-HEPES buffer.

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or control compounds for a defined period (e.g., 10 minutes) at 37 °C.

-

Initiate the uptake reaction by adding a solution of [³H]GABA to each tube.

-

Allow the uptake to proceed for a short, defined time (e.g., 5 minutes) at 37 °C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity retained by the synaptosomes using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that reduces GABA uptake by 50%).

-

Further kinetic analysis (e.g., Lineweaver-Burk plots) can be performed by varying the concentration of [³H]GABA in the presence and absence of the inhibitor to determine the mechanism of inhibition (competitive, noncompetitive, or uncompetitive).

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected key features based on its structure are outlined below.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | - Multiplets corresponding to the diastereotopic methylene protons adjacent to the chiral center. - A doublet of doublets for the proton on the fluorine-bearing carbon, showing coupling to both fluorine and adjacent protons. - Signals for the protons of the aminomethyl group. |

| ¹³C NMR | - A doublet for the carbon atom bonded to fluorine due to ¹JC-F coupling. - Resonances for the other carbon atoms in the molecule, including the carbonyl carbon. |

| ¹⁹F NMR | - A single resonance (or multiplet depending on proton coupling) confirming the presence of the fluorine atom. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, such as the loss of the carboxyl group or the amino group. |

| Infrared (IR) Spectroscopy | - Broad O-H stretch from the carboxylic acid. - N-H stretching vibrations from the primary amine. - C=O stretch from the carboxylic acid. - C-F stretching vibration. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

This compound represents a valuable chemical entity for the exploration of GABAergic neurotransmission. Its noncompetitive inhibition of GABA transport provides a distinct mechanism of action compared to many existing competitive inhibitors. Future research should focus on several key areas:

-

Enantiomer-specific synthesis and activity: The current data is for the racemic mixture. Synthesizing and evaluating the individual (R) and (S) enantiomers will be crucial to identify the more active isomer and to understand the stereochemical requirements for interaction with the GABA transporter.

-

In vivo studies: Preclinical studies in animal models of epilepsy, anxiety, and pain are necessary to evaluate the therapeutic potential of this compound.

-

Pharmacokinetic profiling: Determining the metabolic stability, blood-brain barrier permeability, and other pharmacokinetic properties will be essential for its development as a potential drug candidate.

-

Target validation: Further studies are needed to identify the specific GABA transporter subtype(s) inhibited by this compound and to precisely map its allosteric binding site.

References

An In-Depth Technical Guide to the Biological Activity of 4-amino-2-fluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-2-fluorobutanoic acid is a synthetic, fluorinated analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This strategic placement of a fluorine atom at the C2 position confers unique biochemical properties, primarily influencing its interaction with key enzymes and transporters within the GABAergic system. This technical guide provides a comprehensive overview of the biological activity of 4-amino-2-fluorobutanoic acid, delving into its mechanisms of action, potential therapeutic applications, and the experimental methodologies required for its evaluation. The primary biological activities of this compound are the inactivation of GABA aminotransferase (GABA-T) and the inhibition of GABA transporters (GATs), both of which lead to an elevation of synaptic GABA levels. These actions suggest a significant therapeutic potential, particularly in the management of neurological disorders characterized by GABAergic dysfunction, such as epilepsy. This document serves as a detailed resource for researchers and drug development professionals interested in the exploration and development of novel GABAergic modulators.

Introduction: The Significance of GABAergic Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, the development of therapeutic agents that modulate the GABA system has been a cornerstone of neuropharmacology.

4-amino-2-fluorobutanoic acid emerges as a compelling molecule in this domain. As a structural analog of GABA, it is designed to interact with the enzymatic machinery that regulates GABA concentration in the synaptic cleft. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter the compound's electronic properties, metabolic stability, and binding affinity for its biological targets. This guide will explore the multifaceted biological activities of 4-amino-2-fluorobutanoic acid, providing a detailed understanding of its molecular interactions and therapeutic promise.

Dual Mechanism of Action: Targeting GABA Homeostasis

The biological efficacy of 4-amino-2-fluorobutanoic acid stems from its ability to modulate two critical components of the GABAergic synapse: GABA aminotransferase (GABA-T) and GABA transporters (GATs). By interfering with both GABA degradation and reuptake, this compound effectively increases the concentration and residence time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

Inactivation of GABA Aminotransferase (GABA-T)

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA into succinic semialdehyde. The inhibition of GABA-T is a clinically validated strategy for increasing brain GABA levels and is the mechanism of action for the antiepileptic drug vigabatrin.

While direct kinetic studies on the inactivation of GABA-T by 4-amino-2-fluorobutanoic acid are not extensively detailed in the available literature, the mechanism can be inferred from studies on structurally related fluorinated GABA analogs. For instance, (Z)-4-amino-2-fluorobut-2-enoic acid has been shown to be a mechanism-based inactivator of GABA-T[1]. The proposed inactivation mechanism involves the enzyme's catalytic machinery converting the inhibitor into a reactive intermediate that covalently modifies the enzyme, leading to its irreversible inactivation[1]. A similar mechanism is plausible for 4-amino-2-fluorobutanoic acid.

The inactivation process likely begins with the formation of a Schiff base between the amino group of the inhibitor and the PLP cofactor in the active site of GABA-T. Subsequent enzymatic steps, facilitated by the fluorine substituent, could lead to the formation of a highly reactive species that covalently binds to a nucleophilic residue in the active site, thereby permanently inactivating the enzyme.

Diagram of the Proposed GABA-T Inactivation Pathway:

Caption: Proposed mechanism of GABA-T inactivation by 4-amino-2-fluorobutanoic acid.

Inhibition of GABA Transporters (GATs)

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its synaptic action. Inhibition of GATs is another effective strategy for enhancing GABAergic signaling.

Studies have shown that 4-amino-2-fluorobutanoic acid acts as an inhibitor of GABA transport. In a study using a synaptosomal preparation from channel catfish brain, it produced a noncompetitive type of inhibition with a Ki value of 12.5 µM[2]. This indicates that it binds to a site on the transporter distinct from the GABA binding site, altering the transporter's conformation and reducing its efficiency.

| Compound | Inhibition Type | Ki (µM) | Reference |

| 4-amino-2-fluorobutanoic acid | Noncompetitive | 12.5 | [2] |

| Tiagabine | Competitive | 0.23 | [2] |

| (R,S)Nipecotic acid | Competitive | 2.2 | [2] |

| Homo-beta-proline | Noncompetitive | 9.4 | [2] |

| Table 1: Inhibitory constants (Ki) of 4-amino-2-fluorobutanoic acid and other GABA transport inhibitors. |

Diagram of GABA Transporter Inhibition:

Caption: Inhibition of GABA reuptake by 4-amino-2-fluorobutanoic acid.

Therapeutic Potential in Epilepsy

The dual mechanism of action of 4-amino-2-fluorobutanoic acid strongly suggests its potential as an anticonvulsant agent. By both preventing the breakdown and blocking the reuptake of GABA, the compound can lead to a significant and sustained increase in synaptic GABA levels. This enhanced inhibitory tone can counteract the excessive neuronal excitation that underlies seizure activity.

Further preclinical studies in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, are warranted to directly assess the anticonvulsant activity of 4-amino-2-fluorobutanoic acid.

Synthesis and Physicochemical Properties

A specific, detailed synthesis protocol for 4-amino-2-fluorobutanoic acid is not prominently available in the reviewed literature. However, the synthesis of structurally similar fluorinated amino acids has been described. For instance, the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid has been achieved using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with CF₃–CH₂–I[3]. A similar strategy could potentially be adapted for the synthesis of 4-amino-2-fluorobutanoic acid.

General Physicochemical Properties: (Data from PubChem CID 2735915)

| Property | Value |

| Molecular Formula | C₄H₈FNO₂ |

| Molecular Weight | 121.11 g/mol |

| XLogP3 | -2.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Pharmacokinetics and Metabolism

Specific pharmacokinetic and metabolism data for 4-amino-2-fluorobutanoic acid are not currently available. However, general principles regarding fluorinated pharmaceuticals can provide some insight. The introduction of fluorine can increase metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability. The high electronegativity of fluorine can also influence the pKa of nearby functional groups, which can affect the compound's absorption, distribution, and binding characteristics.

Further in vivo studies are necessary to determine the pharmacokinetic profile of 4-amino-2-fluorobutanoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

The following are detailed, step-by-step methodologies for assessing the key biological activities of 4-amino-2-fluorobutanoic acid.

In Vitro GABA Aminotransferase (GABA-T) Inhibition Assay

Principle: This assay spectrophotometrically measures the activity of GABA-T by coupling the production of succinic semialdehyde to the reduction of NAD⁺ by succinic semialdehyde dehydrogenase (SSADH), resulting in an increase in absorbance at 340 nm.

Materials:

-

Purified GABA-T

-

Succinic semialdehyde dehydrogenase (SSADH)

-

γ-aminobutyric acid (GABA)

-

α-ketoglutarate

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

4-amino-2-fluorobutanoic acid (and other test compounds)

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NAD⁺, and SSADH in each well of a 96-well plate.

-

Add varying concentrations of 4-amino-2-fluorobutanoic acid (or control vehicle) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding GABA to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 15-30 minutes using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of GABA-T Inhibition Assay Workflow:

Caption: Workflow for the in vitro GABA-T inhibition assay.

Synaptosomal GABA Uptake Assay

Principle: This assay measures the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes). The inhibitory effect of a test compound is determined by its ability to reduce the accumulation of radioactivity within the synaptosomes.

Materials:

-

Freshly prepared synaptosomes from brain tissue (e.g., rat cortex)

-

Krebs-Ringer buffer

-

[³H]-GABA (radiolabeled GABA)

-

4-amino-2-fluorobutanoic acid (and other test compounds)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Prepare a suspension of synaptosomes in Krebs-Ringer buffer.

-

Aliquot the synaptosomal suspension into test tubes.

-

Add varying concentrations of 4-amino-2-fluorobutanoic acid (or control vehicle) to the tubes and pre-incubate at 37°C for 5 minutes.

-

Initiate the uptake by adding a known concentration of [³H]-GABA to each tube.

-

Incubate for a short period (e.g., 5 minutes) at 37°C to allow for GABA uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters using a filtration manifold, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of [³H]-GABA taken up by the synaptosomes and determine the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ and Ki values from the dose-response curve.

Diagram of GABA Uptake Assay Workflow:

References

- 1. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

DL-4-Amino-2-fluorobutyric Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and potential therapeutic applications of this compound. By integrating established scientific principles with detailed experimental protocols, this guide serves as a foundational resource for investigating the pharmacological profile of this compound and its potential as a modulator of the GABAergic system.

Introduction: The GABAergic System and the Rationale for GABA Analogues

The delicate balance between neuronal excitation and inhibition is fundamental to the proper functioning of the central nervous system (CNS). γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in mitigating neuronal excitability. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and spasticity. Consequently, therapeutic strategies aimed at augmenting GABAergic neurotransmission have been a cornerstone of neuropharmacology.

However, the direct administration of GABA is largely ineffective for treating CNS disorders due to its limited ability to cross the blood-brain barrier. This has spurred the development of GABA analogues, structurally similar molecules designed to mimic the function of GABA or modulate its synaptic concentration. These analogues can exert their effects through various mechanisms, including direct agonism at GABA receptors, inhibition of the GABA-degrading enzyme GABA transaminase (GABA-T), or by blocking GABA reuptake from the synaptic cleft via GABA transporters (GATs).

This compound emerges as a molecule of interest within this context. The strategic incorporation of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and ability to penetrate the CNS. This guide will explore the available scientific knowledge on this compound, providing a detailed framework for its scientific investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C4H8FNO2 | PubChem |

| Molecular Weight | 121.11 g/mol | PubChem |

| CAS Number | 34069-57-3 | PubChem |

| Appearance | White to off-white solid | (General knowledge) |

| Melting Point | 201-203 °C | Sigma-Aldrich[1] |

| Solubility | Soluble in water | (Inferred from structure) |

| pKa | (Not available) | |

| LogP | (Not available) |

Synthesis and Characterization

Proposed Asymmetric Synthesis Route

A potential strategy for the enantioselective synthesis of (R)- or (S)-4-amino-2-fluorobutanoic acid could involve the alkylation of a chiral glycine enolate equivalent with a suitable fluorinated electrophile. For instance, a nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary can be deprotonated to form a nucleophilic glycine equivalent. Subsequent reaction with a fluorinated building block, followed by decomplexation and deprotection, can yield the desired enantiomer of 4-amino-2-fluorobutanoic acid. The synthesis of a related compound, (S)-2-Amino-4,4,4-trifluorobutanoic acid, has been reported using this approach[2][3].

Mechanism of Action: A Focus on GABA Transport Inhibition

The primary mechanism of action identified for DL-4-Amino-2-fluorobutanoic acid is the inhibition of GABA transport. A study conducted on synaptosomal preparations from channel catfish brain demonstrated that this compound acts as a noncompetitive inhibitor of GABA uptake with a Ki of 12.5 µM [4][5]. Noncompetitive inhibition suggests that this compound binds to a site on the GABA transporter that is distinct from the GABA binding site, thereby reducing the maximal rate of GABA transport without affecting the transporter's affinity for GABA. While this study was not conducted in a mammalian system, the conservation of GABA transporter structures suggests a similar mechanism may be at play in mammals.

By inhibiting GABA reuptake, this compound can increase the concentration and prolong the residence time of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.

Caption: Inhibition of GABA transporter (GAT) by this compound.

Potential Interactions with GABA Receptors and GABA Transaminase

While the primary identified mechanism is GAT inhibition, the structural similarity of this compound to GABA suggests the possibility of interactions with other components of the GABAergic system.

-

GABA Receptors (GABA_A and GABA_B): It is plausible that this compound could exhibit some affinity for GABA_A and/or GABA_B receptors, either as an agonist, antagonist, or allosteric modulator. Direct binding studies are necessary to confirm or refute this hypothesis.

-

GABA Transaminase (GABA-T): Some fluorinated GABA analogues have been shown to be inhibitors of GABA-T. Further investigation is required to determine if this compound can inhibit this enzyme, which would represent an additional mechanism for increasing synaptic GABA levels.

Potential Pharmacological Effects

Based on its mechanism as a GABA transport inhibitor, this compound is predicted to exhibit pharmacological effects consistent with enhanced GABAergic neurotransmission.

Anticonvulsant Activity

Inhibition of GABA uptake is a clinically validated strategy for the treatment of epilepsy. By increasing synaptic GABA levels, GABA transport inhibitors can suppress excessive neuronal firing that underlies seizure activity. Preclinical studies with various GAT inhibitors have consistently demonstrated anticonvulsant effects in a range of animal models of epilepsy[6][7]. It is therefore hypothesized that this compound will exhibit anticonvulsant properties.

Anxiolytic Effects

The GABAergic system plays a critical role in regulating anxiety and fear responses. Enhancing GABAergic signaling generally produces anxiolytic effects. Studies in animal models have shown that both acute and chronic administration of GABA transport inhibitors can induce anxiolytic-like behaviors[8][9]. This suggests that this compound may possess anxiolytic potential.

Detailed Experimental Protocols

To facilitate further research into the pharmacological profile of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

GABA_A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA_A receptor using a radiolabeled ligand such as [³H]muscimol.

Caption: Workflow for a GABA_A receptor radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]muscimol (e.g., 2 nM final concentration), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM), 50 µL of [³H]muscimol, and 100 µL of membrane preparation.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]muscimol, and 100 µL of membrane preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GABA Transaminase (GABA-T) Activity Assay

This spectrophotometric assay measures the activity of GABA-T by coupling the production of succinate semialdehyde to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH).

Caption: Workflow for a GABA transaminase (GABA-T) activity assay.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium pyrophosphate, pH 8.6, containing 2.5 mM NADP⁺, 10 mM α-ketoglutarate, and 1 U/mL SSADH).

-

Prepare solutions of GABA (substrate) and this compound (test compound) in the appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add in triplicate:

-

Control: Reaction buffer and GABA-T enzyme.

-

Test: Reaction buffer, GABA-T enzyme, and varying concentrations of this compound.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding GABA to all wells.

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.

-

Calculate the rate of NADPH formation (the change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Pharmacokinetics and Toxicology

The pharmacokinetic profile and toxicological assessment of this compound are critical for its potential development as a therapeutic agent. While specific data for this compound are not available, general principles for fluorinated amino acids can provide some guidance.

Predicted Pharmacokinetic Profile

The introduction of fluorine can influence several pharmacokinetic parameters:

-

Absorption: The polarity of the amino and carboxylic acid groups suggests that oral absorption may be mediated by amino acid transporters.

-

Distribution: The ability to cross the blood-brain barrier is a key consideration. The presence of the fluorine atom may enhance lipophilicity and facilitate CNS penetration.

-

Metabolism: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability of the compound, potentially leading to a longer half-life.

-

Excretion: Renal excretion is the likely primary route of elimination for this small, water-soluble molecule.

Toxicological Considerations

The safety profile of any new chemical entity is of paramount importance. For fluorinated compounds, potential toxicities to consider include:

-

General Toxicity: A general assessment of acute, sub-chronic, and chronic toxicity in animal models is necessary.

-

Neurotoxicity: Given its action on the CNS, a thorough evaluation of potential neurotoxic effects is crucial.

-

Hepatotoxicity and Nephrotoxicity: As the liver and kidneys are primary organs of metabolism and excretion, their function should be carefully monitored in toxicology studies.

-

Metabolism to Toxic Byproducts: While the C-F bond is stable, it is important to investigate whether any metabolism that does occur could lead to the formation of toxic metabolites.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel modulators of the GABAergic system. Its established activity as a noncompetitive inhibitor of GABA transport provides a solid foundation for its potential therapeutic application in disorders characterized by GABAergic hypofunction, such as epilepsy and anxiety.

Future research should focus on several key areas:

-

Development of a robust and scalable synthesis for both the racemate and the individual enantiomers of 4-amino-2-fluorobutanoic acid.

-

Comprehensive in vitro pharmacological profiling to determine its affinity for GABA receptors and its potential to inhibit GABA transaminase in mammalian systems.

-

In vivo studies in animal models of epilepsy and anxiety to confirm its predicted anticonvulsant and anxiolytic effects.

-

Detailed pharmacokinetic and toxicological evaluation to assess its drug-like properties and safety profile.

This technical guide provides a roadmap for the continued investigation of this compound, a molecule with the potential to contribute to the arsenal of therapies for a range of neurological and psychiatric disorders.

References

- 1. Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anticonvulsant action of excitatory amino acid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiolytic effects of Formononetin in an inflammatory pain mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticonvulsant action of amino acid antagonists against kindled hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of DL-4-Amino-2-fluorobutyric Acid: An In-depth Technical Guide

Introduction

DL-4-Amino-2-fluorobutyric acid (CAS No. 5130-17-6) is a fascinating molecule for researchers in medicinal chemistry and drug development.[1][2] As a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA), it holds potential for novel pharmacological applications. The introduction of a fluorine atom at the α-position to the carboxylic acid can significantly alter the compound's chemical and biological properties, including its acidity, lipophilicity, and metabolic stability. A thorough understanding of its molecular structure is paramount, and this is where spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) become indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A standard approach to acquiring NMR spectra for a compound like this compound would involve dissolving the sample in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to minimize solvent interference in the ¹H NMR spectrum.[3] A high-field NMR spectrometer (e.g., 400 MHz or higher) would be employed to ensure good signal dispersion and resolution. For ¹³C NMR, techniques like proton noise decoupling are standard to simplify the spectrum to a series of single lines for each unique carbon atom.[4] ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio.[5]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (CH-F) | 4.8 - 5.2 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 48, J(H-H) ≈ 8, J(H-H) ≈ 4 |

| H-3 (CH₂) | 2.1 - 2.5 | m (multiplet) | - |

| H-4 (CH₂-N) | 3.0 - 3.4 | t (triplet) | J(H-H) ≈ 7 |

Note: Predicted data is based on computational models and may vary from experimental values.

Interpretation of ¹H NMR Spectrum:

The proton at the C-2 position is expected to have the most downfield chemical shift in the aliphatic region due to the deshielding effects of both the adjacent fluorine atom and the carboxylic acid group. Its multiplicity will be complex, appearing as a doublet of doublet of doublets due to coupling with the fluorine atom (a large geminal coupling constant, ²JHF) and the two diastereotopic protons on C-3.

The protons on C-3 are diastereotopic because of the chiral center at C-2. They will likely appear as a complex multiplet in the range of 2.1-2.5 ppm, with coupling to both the proton on C-2 and the protons on C-4.

The protons on C-4, adjacent to the amino group, are expected to appear as a triplet around 3.0-3.4 ppm due to coupling with the C-3 protons. The exact chemical shift will be influenced by the protonation state of the amino group, which is dependent on the solvent and pH.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling |

| C-1 (COOH) | 170 - 175 | d, ²J(C-F) ≈ 20-25 Hz |

| C-2 (CH-F) | 88 - 94 | d, ¹J(C-F) ≈ 170-190 Hz |

| C-3 (CH₂) | 30 - 35 | d, ²J(C-F) ≈ 15-20 Hz |

| C-4 (CH₂-N) | 38 - 43 | s |

Note: Predicted data is based on computational models and may vary from experimental values.

Interpretation of ¹³C NMR Spectrum:

The most notable features of the ¹³C NMR spectrum will be the large one-bond and two-bond carbon-fluorine coupling constants. The carbon directly attached to the fluorine atom (C-2) will exhibit a very large coupling constant (¹JCF), which is a characteristic feature of fluorinated organic compounds. This signal will also be significantly downfield due to the electronegativity of the fluorine atom.

The carboxylic acid carbon (C-1) and the C-3 carbon will show smaller, two-bond couplings to the fluorine atom (²JCF). The C-4 carbon, being three bonds away, is expected to show a minimal or no coupling to the fluorine and will appear as a singlet. The chemical shifts are typical for sp³ hybridized carbons in similar chemical environments.[3]

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be highly dependent on the solvent and the referencing standard used. The multiplicity will be a triplet of triplets (tt) due to coupling with the proton on C-2 and the two protons on C-3. The large geminal H-F coupling will be the most prominent feature. ¹⁹F NMR is exceptionally sensitive to the electronic environment, making it a valuable tool for studying intermolecular interactions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: FTIR Spectroscopy

For a solid sample like this compound, the spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the sample is ground with KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that allows for the direct analysis of the solid sample with minimal preparation.[7]

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3200 - 3000 | N-H stretch | Amino Group (as -NH₃⁺) |

| ~1730 | C=O stretch | Carboxylic Acid |

| ~1630 | N-H bend | Amino Group (as -NH₃⁺) |

| 1200 - 1000 | C-F stretch | Alkyl Fluoride |

| ~1400 | C-O-H bend | Carboxylic Acid |

Note: Predicted data is based on computational models and may vary from experimental values.

Interpretation of IR Spectrum:

As an amino acid, this compound exists as a zwitterion in the solid state. This will be reflected in the IR spectrum. Instead of a sharp O-H stretch for the carboxylic acid and a typical N-H stretch for a primary amine, we expect to see a very broad absorption in the 3400-2500 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid involved in strong hydrogen bonding and overlapping with the N-H stretches of the ammonium group (-NH₃⁺).

The carbonyl (C=O) stretch of the carboxylate group will likely appear around 1730 cm⁻¹. The N-H bending vibration of the ammonium group is expected around 1630 cm⁻¹. A key feature for this molecule will be the C-F stretching vibration, which is typically strong and found in the 1200-1000 cm⁻¹ region. The exact position of these bands can provide insights into the hydrogen bonding network within the crystal lattice.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable ionization technique. The sample is dissolved in a suitable solvent (e.g., methanol or water with a small amount of formic acid) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Predicted Mass Spectrum Data

-

Molecular Weight: 121.11 g/mol

-

Exact Mass: 121.0539 Da

-

Molecular Ion (Positive ESI): [M+H]⁺ = 122.0617 m/z

-

Key Predicted Fragments (from [M+H]⁺):

-

m/z 102: Loss of HF (hydrofluoric acid)

-

m/z 76: Loss of HCOOH (formic acid) from the protonated molecule

-

m/z 44: [CH₂NH₂]⁺ fragment from cleavage of the C2-C3 bond

-

Note: Predicted fragmentation is based on common fragmentation pathways and may not be exhaustive.

Interpretation of Mass Spectrum:

In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 122.0617. The high-resolution mass of this ion can confirm the elemental formula C₄H₉FNO₂.

The fragmentation of the molecular ion can provide further structural information. A common fragmentation pathway for fluorinated compounds is the loss of a neutral HF molecule, which would result in a fragment at m/z 102. Another likely fragmentation is the loss of the carboxylic acid group as formic acid from the protonated molecule, leading to a fragment at m/z 76. Cleavage of the C2-C3 bond could lead to the formation of a fragment corresponding to the protonated aminomethyl group at m/z 44. The presence of a fluorine atom does not introduce a characteristic isotopic pattern like chlorine or bromine, as fluorine is monoisotopic (¹⁹F).[11][12][13]

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed picture of its molecular structure. While this guide is based on predicted data due to the lack of publicly available experimental spectra, the interpretations are rooted in well-established spectroscopic principles and comparisons with analogous compounds. The predicted data presented here serves as a robust starting point for researchers working with this compound, aiding in the confirmation of its synthesis and in the understanding of its chemical properties. It is the author's hope that this guide will facilitate further research into the potential applications of this and other novel fluorinated amino acids.

References

- 1. This compound | 5130-17-6 [sigmaaldrich.com]

- 2. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biophysics.org [biophysics.org]

- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

The Strategic Advantage of Fluorination in GABA Analog Design: A Technical Guide to Therapeutic Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the strategic incorporation of fluorine into γ-aminobutyric acid (GABA) analogs. It moves beyond a mere cataloging of compounds to offer a nuanced understanding of how this unique halogen can be leveraged to precisely modulate pharmacological activity. We will delve into the conformational control exerted by fluorine, its influence on receptor selectivity, and the resulting therapeutic potential in a range of neurological disorders. This document is intended to serve as a practical and insightful resource for professionals engaged in the design and development of next-generation GABAergic therapeutics.

The Rationale for Fluorination: Beyond Simple Bioisosterism

GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, is crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety, and pain.[1][3][4] While GABA itself has limited therapeutic utility due to its poor blood-brain barrier permeability, the development of GABA analogs has been a fruitful area of research.[1][2]

The introduction of fluorine into GABA analogs is a powerful strategy to overcome the limitations of earlier compounds. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for subtle yet profound modifications of a molecule's physicochemical and pharmacological profile. Stereoselective fluorination, in particular, can be used to control the conformation of GABA analogs, effectively "locking" them into specific spatial arrangements.[5][6][7] This conformational constraint is key to achieving receptor subtype selectivity and improving the therapeutic index.

Conformational Control and Receptor Selectivity: A Tale of Two Bonds

The strategic placement of fluorine atoms can significantly influence the torsional angles of the GABA backbone through stereoelectronic effects, such as the gauche effect between the C-F bond and the ammonium group.[8] This allows for the design of analogs that preferentially adopt conformations recognized by specific GABA receptor subtypes (GABAA, GABAB, and GABAC) or GABA transporters (GATs).[6][7][9]

For instance, mono- and di-fluorinated GABA analogs have been shown to adopt different conformations, leading to distinct, shape-dependent selectivity patterns for GABAA, GABAB, and GABAC receptors.[5][6][7] This provides invaluable information on the binding modes of the natural ligand at these crucial therapeutic targets.[6][7] The enantiomers of 3-fluoro-GABA, for example, have been used to probe the binding conformation of GABA at GABAA receptors and the metabolic enzyme GABA transaminase.[8][10]

GABAergic Signaling Pathway

The following diagram illustrates the fundamental components of the GABAergic synapse and the points of intervention for GABA analogs.

References

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. GABA, gamma-hydroxybutyric acid, and neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

- 10. ovid.com [ovid.com]

An In-Depth Technical Guide to the In Silico Modeling of DL-4-Amino-2-fluorobutyric Acid Binding to Ornithine Aminotransferase

Abstract

DL-4-Amino-2-fluorobutyric acid is recognized not as a classical receptor agonist or antagonist, but as an enzyme inhibitor. Its primary biological target is ornithine aminotransferase (OAT), a key pyridoxal-5'-phosphate (PLP)-dependent enzyme involved in amino acid metabolism.[1][2][3] Misregulation of OAT is implicated in various pathological conditions, making it a significant target for therapeutic intervention.[3][4] This guide provides an in-depth, technically-grounded framework for modeling the interaction between this compound and its enzyme target, OAT. We will treat the enzyme's active site as the "receptor" for this interaction. The narrative will progress from target preparation and ligand setup to advanced molecular docking and dynamic simulation, offering researchers a comprehensive workflow for investigating enzyme inhibition at an atomic level.[][6]

Introduction: Framing the Biological Question

The central premise of this guide is to computationally investigate how this compound binds to and inhibits human ornithine aminotransferase (OAT). While the term "receptor binding" often implies interaction with a cell-surface or nuclear receptor, the principles of molecular recognition are fundamentally the same for enzyme active sites.[7][8] this compound is an analogue of GABA and ornithine, and its mechanism involves irreversible inhibition, a process where a covalent bond is formed with the target.[3][9][10] Understanding this interaction requires a multi-step in silico approach that can predict binding poses, estimate affinity, and assess the stability of the resulting complex.

This guide is structured to provide both the theoretical basis and the practical steps for this investigation, emphasizing the causality behind each methodological choice. We will leverage established, freely available software and databases to construct a scientifically rigorous and reproducible workflow.

Part 1: Target Protein Preparation: From Database to Docking-Ready

The foundation of any structure-based drug design project is a high-quality, meticulously prepared structure of the biological target.[11] For this study, our target is human ornithine aminotransferase.

Protocol 1: Target Structure Retrieval and Preparation

-

Structure Retrieval : The initial step is to obtain the three-dimensional crystal structure of human OAT. The RCSB Protein Data Bank (PDB) is the definitive archive for these structures. A search for "human ornithine aminotransferase" yields several relevant entries. For this guide, we will select PDB ID: 1OAT , which is the structure of the recombinant human enzyme at a resolution of 2.50 Å.[12] This structure provides a detailed atomic map of the enzyme's fold and active site.

-

Initial Cleaning and Inspection : Raw PDB files often contain non-protein atoms (e.g., water molecules, crystallization agents) and may have missing atoms or side chains. These must be addressed to ensure a clean system.

-

Action : Load the 1OAT.pdb file into a molecular visualization program such as UCSF Chimera or PyMOL.

-

Causality : Water molecules in the active site can interfere with docking algorithms unless their displacement is specifically being studied. It is standard practice to remove them to allow the ligand unobstructed access to the binding pocket.[13]

-

Procedure : Delete all water molecules (residue name HOH). Visually inspect the protein for any co-crystallized ligands or ions that are not pertinent to the catalytic mechanism and remove them.

-

-

Structural Refinement : The protein structure must be prepared for the force field that will be used in subsequent simulations. This involves adding hydrogen atoms, assigning correct protonation states, and repairing any missing structural elements.

-

Action : Utilize tools like the Protein Preparation Wizard in Schrödinger Maestro, or the pdb2gmx module in GROMACS, or equivalent functions in AutoDockTools.[11][13][14]

-

Causality : Crystal structures typically do not resolve hydrogen atoms. Adding them is critical as they are fundamental to forming hydrogen bonds, which are key drivers of ligand binding. Protonation states of residues like Histidine, Aspartate, and Glutamate must be correctly assigned for the simulated pH (typically 7.4) as they dictate the local electrostatic environment of the active site.

-

-

Final Output : The prepared protein structure should be saved in a format suitable for the chosen docking software, such as the .pdbqt format for AutoDock Vina.[13]

Part 2: Ligand Preparation: Crafting the Molecular Probe

Accurate representation of the small molecule inhibitor is as crucial as the preparation of the target protein. The goal is to generate a low-energy, 3D conformation of this compound.

Protocol 2: Ligand 3D Structure Generation

-